4-Ala-dsip-NH2
Description
4-Ala-dsip-NH₂ is a multifunctional compound hypothesized to integrate structural and functional elements from peptide-based and polymer-conjugated systems.
- "dsip": Likely a linker or spacer, though its exact nature (e.g., disulfide, thiol-sensitive, or pH-responsive) remains undefined without explicit data.
- NH₂: A terminal amine group facilitating bioconjugation (e.g., with drugs, targeting ligands, or imaging agents).
This compound is presumed to share design principles with PEGylated and peptide-based systems, emphasizing applications in drug delivery, diagnostics, or biomaterial engineering.
Properties
CAS No. |
65908-44-3 |
|---|---|
Molecular Formula |
C36H50N10O15 |
Molecular Weight |
862.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C36H50N10O15/c1-16(42-33(57)21(37)10-19-12-38-22-7-5-4-6-20(19)22)30(54)39-13-26(48)41-17(2)31(55)45-24(11-29(52)53)35(59)43-18(3)32(56)46-25(15-47)34(58)40-14-27(49)44-23(36(60)61)8-9-28(50)51/h4-7,12,16-18,21,23-25,38,47H,8-11,13-15,37H2,1-3H3,(H,39,54)(H,40,58)(H,41,48)(H,42,57)(H,43,59)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)(H,60,61)/t16-,17+,18-,21-,23-,24-,25-/m0/s1 |
InChI Key |
XUIBJMNGYMEHSB-OUCJSSKUSA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
sequence |
WAGADASGE |
Synonyms |
4-Ala-delta-sleep-inducing peptide amine 4-Ala-DSIP-NH2 delta-sleep-inducing peptide amine, Ala(4)- delta-sleep-inducing peptide amine, alanine(4)- |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ala-dsip-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
4-Ala-dsip-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-Ala-dsip-NH2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in research on sleep regulation and circadian rhythms.
Industry: The compound is used in the development of sleep aids and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-Ala-dsip-NH2 involves its interaction with specific receptors in the brain that regulate sleep-wake cycles. The compound enhances GABAergic transmission, leading to relaxation and sedation . It also influences the release of growth hormone and other sleep-related neurotransmitters .
Comparison with Similar Compounds
DSPE-PEG-TK-NH₂
Structure: Composed of distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG), a ketothiol (TK) linker, and a terminal amine (NH₂) .
Key Features :
- Biocompatibility: DSPE enhances cell membrane integration, while PEG reduces immunogenicity.
- Functionality : The TK linker enables pH-sensitive cleavage or conjugation.
- Applications : Drug delivery (e.g., liposomal formulations) and targeted therapies.
Comparison with 4-Ala-dsip-NH₂ :
- Linker : TK (ketothiol) in DSPE-PEG-TK-NH₂ offers pH-responsive release, while "dsip" in 4-Ala-dsip-NH₂ may prioritize redox-sensitive or hydrolytic cleavage.
Key Features :
- Stealth Properties : mPEG reduces protein adsorption and extends circulation half-life.
- Customizability : Adjustable PEG molecular weight (e.g., 2–40 kDa) for tailored pharmacokinetics.
- Applications: Nanocarrier surface modification and diagnostic probes.
Comparison with 4-Ala-dsip-NH₂ :
- Solubility : Both compounds benefit from PEG-derived hydrophilicity, but 4-Ala-dsip-NH₂ may exhibit additional solubility enhancements from the alanine residue.
- Conjugation Flexibility : The NH₂ group in both compounds supports covalent coupling, but 4-Ala-dsip-NH₂’s peptide backbone could enable sequence-specific interactions (e.g., receptor targeting).
Data Table: Structural and Functional Comparison
Research Findings and Limitations
Performance Metrics
- Drug Loading : Lipid-based systems (e.g., DSPE-PEG-TK-NH₂) exhibit higher hydrophobic drug encapsulation, while peptide-polymer hybrids (e.g., 4-Ala-dsip-NH₂) may favor hydrophilic or peptide-based payloads.
- In Vivo Behavior : PEG length in mPEG-TK-NH₂ directly impacts renal clearance rates , a factor 4-Ala-dsip-NH₂ must optimize for therapeutic efficacy.
Limitations
- Data Gaps : Direct studies on 4-Ala-dsip-NH₂ are absent; comparisons rely on extrapolation from structural analogs.
- Linker Specificity : The undefined "dsip" linker necessitates further investigation to clarify its cleavage mechanisms and biocompatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
